molecular formula C9H9BrN4 B14117875 1-(2-bromo-4-ethylphenyl)-1H-tetrazole

1-(2-bromo-4-ethylphenyl)-1H-tetrazole

Cat. No.: B14117875
M. Wt: 253.10 g/mol
InChI Key: CSYCUACCVKGVLY-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-ethylphenyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a bromine atom and an ethyl group attached to the phenyl ring, making it a unique derivative of tetrazole.

Preparation Methods

The synthesis of 1-(2-bromo-4-ethylphenyl)-1H-tetrazole typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-4-ethylphenylamine.

    Formation of Tetrazole Ring: The amine group is reacted with sodium azide (NaN₃) and a suitable acid catalyst to form the tetrazole ring. This reaction is usually carried out under reflux conditions.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(2-Bromo-4-ethylphenyl)-1H-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The tetrazole ring can undergo oxidation to form tetrazolium salts or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K₂CO₃), and solvents such as dimethylformamide (DMF).

Scientific Research Applications

1-(2-Bromo-4-ethylphenyl)-1H-tetrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-bromo-4-ethylphenyl)-1H-tetrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and tetrazole ring play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

1-(2-Bromo-4-ethylphenyl)-1H-tetrazole can be compared with other tetrazole derivatives, such as:

    1-(2-Bromo-4-methylphenyl)-1H-tetrazole: Similar structure but with a methyl group instead of an ethyl group.

    1-(2-Bromo-4-isopropylphenyl)-1H-tetrazole: Contains an isopropyl group, leading to different steric and electronic effects.

    1-(2-Bromo-4-phenyl)-1H-tetrazole: Lacks the alkyl substituent, affecting its reactivity and applications.

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

1-(2-bromo-4-ethylphenyl)tetrazole

InChI

InChI=1S/C9H9BrN4/c1-2-7-3-4-9(8(10)5-7)14-6-11-12-13-14/h3-6H,2H2,1H3

InChI Key

CSYCUACCVKGVLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)N2C=NN=N2)Br

Origin of Product

United States

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